

# Application of Voriconazole-d3 in Pediatric Pharmacokinetic Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Voriconazole is a broad-spectrum triazole antifungal agent critical in the treatment of invasive fungal infections in pediatric patients. Due to its high inter- and intra-individual pharmacokinetic variability in children, therapeutic drug monitoring (TDM) is essential to optimize efficacy and minimize toxicity. The use of a stable isotope-labeled internal standard, such as **Voriconazole-d3**, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of voriconazole in biological matrices. This document provides detailed application notes and protocols for the use of **Voriconazole-d3** in pediatric pharmacokinetic studies.

## **Application Notes**

**Voriconazole-d3** serves as an ideal internal standard for the quantitative analysis of voriconazole in pediatric plasma samples for several key reasons:

Physicochemical Similarity: Voriconazole-d3 is structurally identical to voriconazole, with the
exception of three deuterium atoms replacing three hydrogen atoms. This minimal structural
modification ensures that it co-elutes with the analyte during chromatography and exhibits
similar ionization efficiency in the mass spectrometer.



- Correction for Matrix Effects and Extraction Variability: Pediatric plasma samples can exhibit significant matrix variability. Voriconazole-d3 compensates for variations in sample preparation, extraction recovery, and ion suppression or enhancement in the mass spectrometer, leading to more accurate and precise results.[1]
- Improved Assay Performance: The use of a stable isotope-labeled internal standard enhances the robustness and reliability of the LC-MS/MS method, which is crucial for clinical pharmacokinetic studies where accurate concentration determination directly impacts dosing adjustments.

# Quantitative Data from Pediatric Pharmacokinetic Studies

The following tables summarize pharmacokinetic parameters of voriconazole in pediatric populations from published studies. It is important to note that while these studies highlight the pharmacokinetic profile of voriconazole in children, they do not all explicitly state the use of **Voriconazole-d3** as the internal standard. However, the use of a stable isotope-labeled internal standard is best practice for the LC-MS/MS methods often employed in such studies.

Table 1: Voriconazole Trough Concentrations in Pediatric Patients

| Age Group<br>(years) | Number of<br>Patients | Mean/Median<br>Trough<br>Concentration<br>(mg/L) | Therapeutic<br>Range (mg/L) | Reference |
|----------------------|-----------------------|--------------------------------------------------|-----------------------------|-----------|
| 2 to <6              | 12                    | 1.8 (median)                                     | 1.0 - 5.5                   | [2]       |
| 6 to <12             | 20                    | 2.5 (median)                                     | 1.0 - 5.5                   | [2]       |
| 12 to 14             | 10                    | 2.1 (median)                                     | 1.0 - 5.5                   | [2]       |
| 2 to 14              | 42                    | 2.3 (mean)                                       | 1.0 - 5.5                   | [2]       |

Table 2: Pharmacokinetic Parameters of Intravenous Voriconazole in Immunocompromised Children



| Age<br>Group<br>(years) | Dose<br>(mg/kg) | Cmax<br>(mg/L) | AUC0-12<br>(mg·h/L) | Clearanc<br>e (L/h/kg) | Volume of<br>Distributi<br>on (L/kg) | Referenc<br>e |
|-------------------------|-----------------|----------------|---------------------|------------------------|--------------------------------------|---------------|
| 2 to <12                | 4               | 2.11           | 9.56                | 0.42                   | 2.5                                  | [3]           |
| 2 to <12                | 8               | 4.48           | 29.7                | 0.27                   | 2.1                                  | [3]           |
| 12 to <17               | 4               | 3.82           | 23.9                | 0.17                   | 1.5                                  | [3]           |

### **Experimental Protocols**

# Protocol 1: Quantification of Voriconazole in Pediatric Plasma using LC-MS/MS with Voriconazole-d3 Internal Standard

This protocol is adapted from a validated method for the determination of voriconazole in human serum.[1]

- 1. Materials and Reagents
- · Voriconazole analytical standard
- Voriconazole-d3 (deuterated internal standard)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Drug-free pediatric plasma for calibration standards and quality controls
- 2. Instrumentation
- Liquid Chromatograph (e.g., Agilent, Shimadzu, Waters)
- Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Waters)



- Analytical column: C18 column (e.g., 50 x 2.1 mm, 1.8 μm)
- 3. Sample Preparation
- Label microcentrifuge tubes for standards, quality controls, and patient samples.
- To 50 μL of plasma in each tube, add 100 μL of the internal standard working solution (Voriconazole-d3 in acetonitrile).
- Vortex mix for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 x g for 5 minutes.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- 4. LC-MS/MS Conditions
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient Elution:
  - o 0-0.5 min: 10% B
  - 0.5-2.5 min: 10-90% B
  - 2.5-3.0 min: 90% B
  - 3.0-3.1 min: 90-10% B
  - 3.1-4.0 min: 10% B
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μL
- Column Temperature: 40°C



- Ionization Mode: Electrospray Ionization (ESI), Positive
- Multiple Reaction Monitoring (MRM) Transitions:

Voriconazole: 350.1 -> 127.1

Voriconazole-d3: 353.1 -> 127.1

#### 5. Data Analysis

- Construct a calibration curve by plotting the peak area ratio of voriconazole to Voriconazole d3 against the nominal concentration of the calibration standards.
- Use a linear regression model with a 1/x weighting factor.
- Determine the concentration of voriconazole in the quality control and patient samples from the calibration curve.

#### **Visualizations**

#### **Voriconazole Mechanism of Action**



Click to download full resolution via product page

Caption: Mechanism of action of Voriconazole.

## **Experimental Workflow for Voriconazole Analysis**





Click to download full resolution via product page

Caption: Workflow for pediatric plasma sample analysis.



#### Role of Voriconazole-d3 as an Internal Standard



Click to download full resolution via product page



Caption: Logic of using an internal standard.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay to quantify serum voriconazole PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Drug Monitoring of Voriconazole in Children from a Tertiary Care Center in China PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrated Population Pharmacokinetic Analysis of Voriconazole in Children, Adolescents, and Adults PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Voriconazole-d3 in Pediatric Pharmacokinetic Studies: Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b562635#application-of-voriconazole-d3-in-pediatric-pharmacokinetic-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com